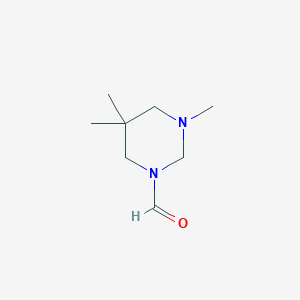
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, also known as TMDAC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde works by binding to metal ions, which causes it to fluoresce. This property makes it useful as a fluorescent probe for the detection of metal ions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde also reacts with aldehydes and ketones, which makes it a useful reagent for their determination.
Effets Biochimiques Et Physiologiques
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have low toxicity and is not known to have any significant adverse effects on the body. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting trace amounts of these ions in various samples. However, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has some limitations, including its relatively high cost and the need for specialized equipment for its detection.
Orientations Futures
There are several future directions for further research on 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, including the development of new synthesis methods that are more efficient and cost-effective, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and materials.
In conclusion, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is a chemical compound that has shown promise in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the determination of aldehydes and ketones. While further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde holds great potential for use in various fields of study.
Méthodes De Synthèse
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep reaction process involving the reaction of 2,4-pentanedione with hydroxylamine hydrochloride, followed by the reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then treated with sodium borohydride to yield 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde.
Applications De Recherche Scientifique
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a reagent for the determination of aldehydes and ketones, and as a catalyst for organic reactions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
146498-29-5 |
|---|---|
Nom du produit |
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
3,5,5-trimethyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-9(3)6-10(5-8)7-11/h7H,4-6H2,1-3H3 |
Clé InChI |
PMJHHJJKPCDWGY-UHFFFAOYSA-N |
SMILES |
CC1(CN(CN(C1)C=O)C)C |
SMILES canonique |
CC1(CN(CN(C1)C=O)C)C |
Synonymes |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-3,5,5-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




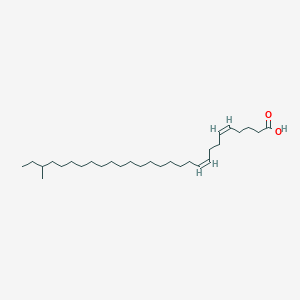
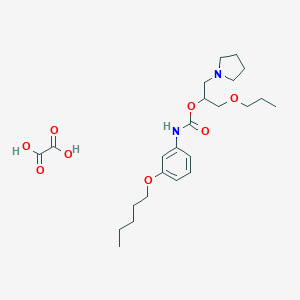
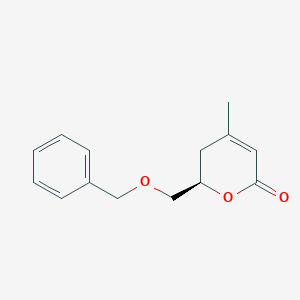
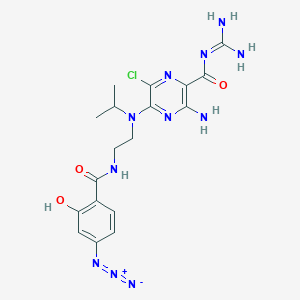
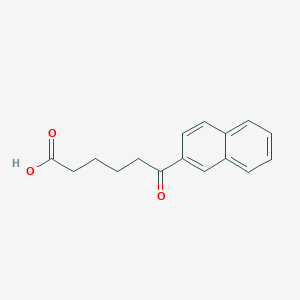
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
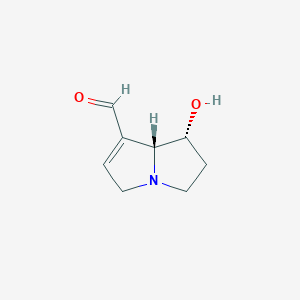
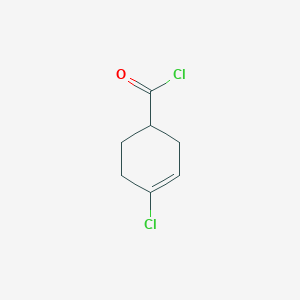
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
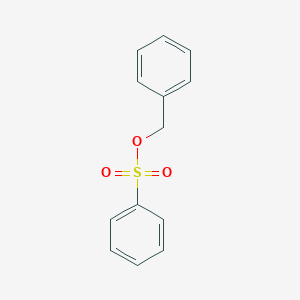
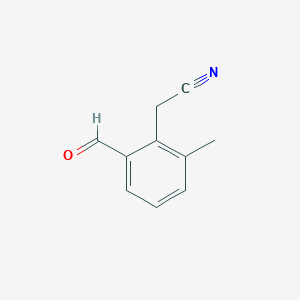
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)